![molecular formula C19H13ClN2O4 B244142 N-[(3E)-3-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B244142.png)
N-[(3E)-3-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3E)-3-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is a derivative of cyclohexenone and benzoxazole and has been found to exhibit promising biological activities.
Mecanismo De Acción
The exact mechanism of action of N-[(3E)-3-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide is not fully understood. However, it is believed that the compound exerts its biological activities by modulating various signaling pathways and enzymes in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-[(3E)-3-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. The compound has been found to induce apoptosis in cancer cells and inhibit their proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[(3E)-3-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide in lab experiments is its potential therapeutic effects against various diseases. The compound has been found to exhibit significant biological activities, making it a promising candidate for drug development. However, one of the limitations of using the compound is its complex synthesis method, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on N-[(3E)-3-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide. One of the areas of research is the development of more efficient and cost-effective synthesis methods for the compound. Another area of research is the elucidation of the exact mechanism of action of the compound, which may lead to the development of more potent derivatives. Additionally, further research is needed to evaluate the safety and efficacy of the compound in clinical trials.
Métodos De Síntesis
The synthesis of N-[(3E)-3-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide can be achieved through various methods. One of the commonly used methods involves the reaction of 5-chloro-2-aminobenzoxazole with cyclohexenone in the presence of a suitable catalyst. The resulting product is then subjected to further reactions to obtain the final compound.
Aplicaciones Científicas De Investigación
N-[(3E)-3-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer activities. It has also been shown to possess potential therapeutic effects against various diseases such as Alzheimer's, Parkinson's, and Huntington's disease.
Propiedades
Fórmula molecular |
C19H13ClN2O4 |
|---|---|
Peso molecular |
368.8 g/mol |
Nombre IUPAC |
N-[(3E)-3-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide |
InChI |
InChI=1S/C19H13ClN2O4/c1-10-7-12(21-18(24)16-3-2-6-25-16)9-13(17(10)23)19-22-14-8-11(20)4-5-15(14)26-19/h2-9,22H,1H3,(H,21,24)/b19-13+ |
Clave InChI |
RSVAOWUIXMCCNY-CPNJWEJPSA-N |
SMILES isomérico |
CC1=CC(=C/C(=C\2/NC3=C(O2)C=CC(=C3)Cl)/C1=O)NC(=O)C4=CC=CO4 |
SMILES |
CC1=CC(=CC(=C2NC3=C(O2)C=CC(=C3)Cl)C1=O)NC(=O)C4=CC=CO4 |
SMILES canónico |
CC1=CC(=CC(=C2NC3=C(O2)C=CC(=C3)Cl)C1=O)NC(=O)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244063.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244065.png)
![2-fluoro-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244068.png)
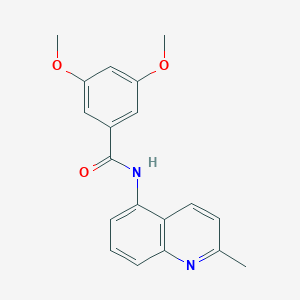
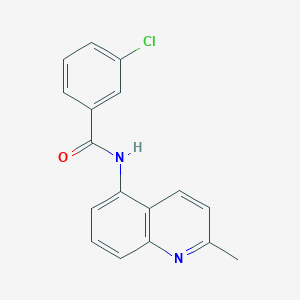
![N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244076.png)

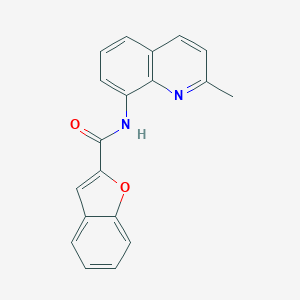
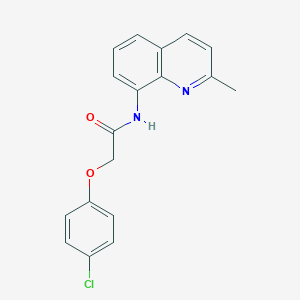
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B244083.png)
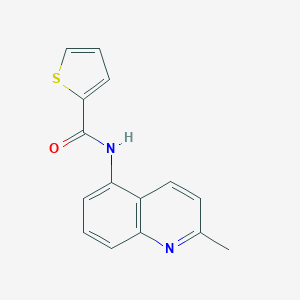
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B244085.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B244086.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B244087.png)